5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Description

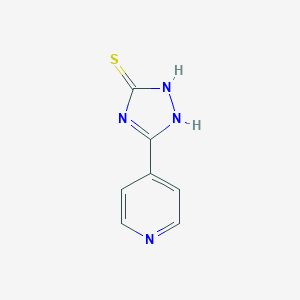

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTAXYKMCKLQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163781 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-24-3, 14910-06-6 | |

| Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1477-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, spectral characteristics, and physicochemical properties. It also explores the biological activities associated with its structural class. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of key processes to facilitate understanding and further research.

Chemical Identity and Physical Properties

This compound is a bicyclic aromatic compound featuring a pyridine ring attached to a 1,2,4-triazole-3-thiol ring. It exists in tautomeric forms, predominantly the thione form, 5-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [2] |

| Molecular Weight | 178.22 g/mol | [2] |

| IUPAC Name | 5-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione | [2] |

| CAS Number | 14910-06-6 | [3] |

| Melting Point | 308-313 °C | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in pyridine (10%) | [3] |

Synthesis

A common and effective method for the synthesis of this compound and its tautomers involves the cyclization of a thiosemicarbazide derivative of isonicotinic acid.[4]

Experimental Protocol: Synthesis of 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione

This protocol is adapted from the synthesis of related 1,2,4-triazole-3-thiones.[4]

Step 1: Synthesis of Isonicotinic Acid Thiosemicarbazide

-

Isonicotinic acid hydrazide is reacted with ammonium thiocyanate.

-

The specific reaction conditions (solvent, temperature, and reaction time) should be optimized based on standard laboratory procedures for thiosemicarbazide formation.

Step 2: N-Cyclization to 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione

-

The resulting isonicotinic acid thiosemicarbazide is subjected to N-cyclization in an acidic medium, such as glacial acetic acid.

-

The reaction mixture is typically heated under reflux to facilitate the cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration, washed, and recrystallized to yield the purified 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione.

References

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol IUPAC name and synonyms

An In-depth Technical Guide to 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and reported biological activities.

Chemical Identity and Nomenclature

The compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered more stable.

-

IUPAC Name : 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione[1]

-

Molecular Formula : C₇H₆N₄S[1]

-

Molecular Weight : 178.22 g/mol [1]

-

CAS Number : 14910-06-6[1]

Synonyms

The compound is known by several other names in literature and chemical databases.[1] A non-exhaustive list includes:

-

This compound

-

5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

1,2-dihydro-5-(4-pyridinyl)-3H-1,2,4-Triazole-3-thione

-

Pyridine, 4-(3-mercapto-1H-1,2,4-triazol-5-yl)-

-

NSC 151062

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 308-313 °C | |

| Form | Powder | |

| Solubility | Soluble in pyridine (10%) | |

| InChI Key | PBTAXYKMCKLQSM-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the title compound. Experimental and theoretical data have been reported.[2][3]

| Technique | Key Observations (Wavenumber/Chemical Shift) | Source |

| FTIR (cm⁻¹) | Experimental values are in good agreement with DFT calculations. Key peaks correspond to N-H, C=S, and aromatic C-H vibrations. | [2][3] |

| ¹H-NMR (ppm, DMSO-d₆) | Signals corresponding to the pyridine ring protons (approx. 8.74 and 7.90 ppm) and a broad signal for the SH proton (approx. 14.30 ppm) are characteristic. | [4] |

| ¹³C-NMR (ppm, DMSO-d₆) | Resonances for the triazole and pyridine ring carbons are observed, with the C=S carbon appearing at a distinct chemical shift. | [4] |

| UV-Visible (nm) | Electronic absorption spectra have been recorded and compared with theoretical calculations using TD-DFT. | [2][3] |

Synthesis Protocols

The synthesis of this compound is typically achieved through the cyclization of an appropriate thiosemicarbazide precursor.

General Experimental Protocol: Synthesis via Isonicotinic Acid Hydrazide

This method involves two main steps: the formation of a thiosemicarbazide intermediate and its subsequent cyclization. A similar procedure is described by Farhan M.E. et al. for the synthesis of 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione.[5]

Step 1: Synthesis of Isonicotinic Acid Thiosemicarbazide

-

Reactants : Isonicotinic acid hydrazide and ammonium thiocyanate.

-

Procedure : Equimolar amounts of isonicotinic acid hydrazide and ammonium thiocyanate are refluxed in an appropriate solvent (e.g., ethanol) for several hours.

-

Work-up : The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the thiosemicarbazide intermediate.

Step 2: Cyclization to this compound

-

Reactant : Isonicotinic acid thiosemicarbazide.

-

Medium : An aqueous solution of a base (e.g., 8% NaOH) or an acidic medium (e.g., glacial acetic acid) can be used for cyclization.[5]

-

Procedure : The thiosemicarbazide from Step 1 is refluxed in the chosen medium for 4-6 hours.

-

Work-up : The solution is cooled and then neutralized with a suitable acid (e.g., concentrated HCl) or base to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Screening Protocols

Derivatives of 1,2,4-triazole-3-thiol are known for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7]

Antimycobacterial Activity

Hydrazone derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain.[4]

Screening Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation : Stock solutions of the test compounds are prepared in DMSO.

-

Assay Setup : 96-well microplates are used. A suspension of M. tuberculosis H37Rv is added to each well containing serial dilutions of the test compounds. Isoniazid and rifampicin are typically used as positive controls.

-

Incubation : Plates are incubated at 37 °C for a specified period.

-

Detection : A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated.

-

Data Analysis : A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Caption: Experimental workflow for antimycobacterial activity screening (MABA).

Other Potential Activities

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore. While specific quantitative data for the title compound is sparse in the provided results, related structures exhibit:

-

Anticancer Activity : Various triazolethiones have shown activity against cell lines like human colon cancer (HCT 116).[7]

-

Antibacterial and Antifungal Activity : Many derivatives show moderate to good activity against strains like S. aureus, E. coli, and C. albicans.[5][8] Screening is often performed using agar-well or disk diffusion methods.[8]

Conclusion

This compound, or 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione, is a well-characterized heterocyclic compound. Its synthesis is straightforward, and its structure possesses significant potential for further modification in drug discovery programs. The triazole-thione core is a known pharmacophore, and the pyridyl substituent offers a key site for modulating activity and physicochemical properties. Further investigation into its specific mechanisms of action and structure-activity relationships is warranted to exploit its therapeutic potential fully.

References

- 1. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a pyridine ring attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. The presence of both the pyridine and triazole-thiol moieties imparts this molecule with unique chemical and biological properties.

Molecular Formula: C₇H₆N₄S[1]

IUPAC Name: 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[1]

CAS Number: 14910-06-6

Molecular Weight: 178.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to cream powder | |

| Melting Point | 308-313 °C | |

| Solubility | Soluble in pyridine | |

| pKa | Data not available |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (DMSO-d₆) | δ 14.0 (s, 1H, SH), 8.7 (d, 2H, pyridine), 7.8 (d, 2H, pyridine) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 167.9 (C=S), 150.8, 145.2, 134.5, 121.2 (pyridine carbons) | [2] |

| FT-IR (KBr, cm⁻¹) | 3418 (N-H stretch), 3045 (C-H aromatic stretch), 1612 (C=N stretch), 1279 (C=S stretch) | [2] |

| UV-Vis (DMSO, nm) | λmax ≈ 250, 310 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol is based on the known synthesis of similar 1,2,4-triazole-3-thiones.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Step 1: Formation of 1-(pyridin-4-ylcarbonyl)thiosemicarbazide:

-

In a round-bottom flask, dissolve isonicotinic acid hydrazide (13.7 g, 0.1 mol) in 100 mL of ethanol.

-

Add thiourea (7.6 g, 0.1 mol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 1-(pyridin-4-ylcarbonyl)thiosemicarbazide.

-

-

Step 2: Cyclization to this compound:

-

Suspend the 1-(pyridin-4-ylcarbonyl)thiosemicarbazide (19.6 g, 0.1 mol) in 100 mL of 2M aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

¹H NMR Parameters: 16 scans, relaxation delay of 1 s.

-

¹³C NMR Parameters: 1024 scans, relaxation delay of 2 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr.

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Parameters: Scan range 4000-400 cm⁻¹, 16 scans, resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in dimethyl sulfoxide (DMSO).

-

Instrumentation: Shimadzu UV-2600 spectrophotometer (or equivalent).

-

Parameters: Scan range 200-800 nm.

Biological Activity and Signaling Pathways

The 5-(4-pyridinyl)-1,2,4-triazole scaffold has emerged as a promising candidate for the development of neuroprotective agents.[3][4] Research has indicated its potential to inhibit the aggregation of α-synuclein, a protein implicated in the pathology of Parkinson's disease and other synucleinopathies.[3][5]

Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein is a key event in the pathogenesis of Parkinson's disease, proceeding from soluble monomers to toxic oligomers and insoluble fibrils. Small molecules that can interfere with this process are of significant therapeutic interest. The 5-(4-pyridinyl)-1,2,4-triazole core has been shown to reduce the formation of α-synuclein aggregates in vitro.[3]

Caption: Proposed mechanism of α-synuclein aggregation inhibition.

X-ray Crystallography

As of the date of this document, a search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. The determination of its single-crystal X-ray structure would provide valuable insights into its three-dimensional conformation and intermolecular interactions, which could further aid in structure-based drug design efforts.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and potential as a scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and its biological relevance in the context of α-synuclein aggregation. Further research, including the determination of its crystal structure and in-depth biological evaluations, is warranted to fully explore its therapeutic potential.

References

Technical Guide: Physicochemical Properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its melting point and solubility, and provides a representative experimental protocol for its synthesis.

Core Physicochemical Data

The key physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 308-313 °C (lit.) | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in pyridine (10%, clear) | [1] |

Experimental Protocols

A common route for the synthesis of 5-substituted-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide derivative. The following protocol is a representative method adapted from literature for the synthesis of this compound.[3][4]

Synthesis of this compound

Objective: To synthesize this compound from isonicotinic acid hydrazide.

Materials:

-

Isonicotinic acid hydrazide

-

Ammonium thiocyanate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethanol

-

Water

Procedure:

-

Synthesis of Isonicotinoyl Thiosemicarbazide:

-

A mixture of isonicotinic acid hydrazide and ammonium thiocyanate is heated in a suitable solvent (e.g., ethanol) to yield isonicotinoyl thiosemicarbazide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

-

Cyclization to this compound:

-

The isonicotinoyl thiosemicarbazide obtained in the previous step is suspended in an aqueous solution of a base (e.g., 2M NaOH or KOH).

-

The mixture is heated under reflux for several hours. The cyclization reaction leads to the formation of the sodium or potassium salt of the triazole.

-

After cooling the reaction mixture to room temperature, it is acidified with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

-

The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

-

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

Melting Point Determination: To compare with the literature value.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure. The IR spectrum is expected to show characteristic bands for N-H, C=N, and C=S (or S-H) vibrations.[5]

-

Mass Spectrometry: To confirm the molecular weight.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. 5-(4-吡啶基)-1H-1,2,4-三唑-3-硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:14910-06-6 | Chemsrc [chemsrc.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 5. ijsr.net [ijsr.net]

Synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol from Isonicotinic Acid Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound, from the readily available starting material, isonicotinic acid hydrazide. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to its diverse pharmacological activities. The 1,2,4-triazole moiety is a common scaffold in many approved drugs. The synthesis of this compound from isonicotinic acid hydrazide (isoniazid), a well-known anti-tubercular drug, offers a convenient and efficient route to this valuable building block. The primary synthetic strategies involve the reaction of isonicotinic acid hydrazide with a source of thiocarbonyl functionality, followed by cyclization.

Synthetic Pathways

Two main synthetic routes for the preparation of this compound from isonicotinic acid hydrazide have been reported.

Route A: Reaction with Carbon Disulfide

This is the most common and direct method. Isonicotinic acid hydrazide is reacted with carbon disulfide in a basic medium, such as potassium hydroxide or sodium hydroxide in an alcoholic solvent. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization upon heating to yield the desired triazole.

Route B: Reaction with Thiourea

An alternative method involves the fusion of isonicotinic acid hydrazide with thiourea at elevated temperatures. This reaction is followed by treatment with a base to facilitate the cyclization and formation of the triazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Route A (Carbon Disulfide) | Route B (Thiourea) | Reference |

| Yield | Good | 93.6% | [1],[2] |

| Melting Point (°C) | 308-313 | 350 | ,[2] |

| IR (ν, cm⁻¹) | 3195 (NH), 1610 (C=N), 1272 (C=S) | 3195 (NH), 1610 (C=N), 1272 (C=S) | [2] |

| ¹H NMR (δ, ppm) | 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H) | 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H) | [2] |

| ¹³C NMR (δ, ppm) | 119.98, 133.03, 148.85, 151.10, 168.19 | 119.98, 133.03, 148.85, 151.10, 168.19 | [2] |

Experimental Protocols

Route A: Synthesis via Reaction with Carbon Disulfide

This protocol is a generalized procedure based on commonly reported methods.[1][3]

Materials:

-

Isonicotinic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide (or Sodium hydroxide)

-

Ethanol (or other suitable alcohol)

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve isonicotinic acid hydrazide in ethanol in a round-bottom flask.

-

To this solution, add a solution of potassium hydroxide in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Reflux the reaction mixture for a specified period.

-

Cool the mixture and pour it into ice-cold water.

-

Acidify the solution with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Route B: Synthesis via Reaction with Thiourea[2]

Materials:

-

Isonicotinic acid hydrazide

-

Thiourea

-

Sodium hydroxide

Procedure:

-

Grind isonicotinic acid hydrazide and thiourea together in a mortar and pestle.

-

Transfer the mixture to a suitable reaction vessel and heat it at 170 °C for a specified duration.

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide and heat the mixture.

-

Cool the solution and acidify it to precipitate the product.

-

Filter the solid, wash it with water, and dry it to yield this compound.[2]

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthetic routes to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from isonicotinic acid hydrazide is a well-established process with high yields and straightforward procedures. This guide provides the necessary technical details, including comparative data and experimental protocols, to enable researchers to successfully synthesize this important heterocyclic compound for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide on the Thione-Thiol Tautomerism in 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates findings from spectroscopic analyses and computational studies to elucidate the predominant tautomeric form. Detailed experimental protocols for the synthesis and characterization of this compound are presented. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented in the current literature, this guide outlines established methodologies, such as pH-dependent UV-Vis spectroscopy and HPLC-MS, that are employed for such determinations in analogous triazole systems. The information herein serves as a critical resource for researchers engaged in the study and application of substituted 1,2,4-triazole-3-thiols.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule containing a thioamide functional group (-N-C=S). In the case of this compound, this equilibrium exists between the thione form (where the proton resides on a ring nitrogen) and the thiol form (where the proton is on the exocyclic sulfur atom). The position of this equilibrium is crucial as the two tautomers possess distinct physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capabilities, which in turn influence their biological activity and utility in drug design and coordination chemistry.

Computational and spectroscopic studies consistently indicate that for many 5-substituted-1,2,4-triazole-3-thiols, the thione tautomer is the more stable and predominant form in the solid state and in various solvents.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of an appropriate thiosemicarbazide precursor. A common and effective method involves the reaction of isonicotinic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.

Experimental Protocol: Synthesis

A widely adopted synthetic route is the alkaline cyclization of 1-(isonicotinoyl)thiosemicarbazide.

Materials:

-

Isonicotinic acid hydrazide

-

Ammonium thiocyanate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Synthesis of 1-(isonicotinoyl)thiosemicarbazide: A mixture of isonicotinic acid hydrazide and ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed to yield the thiosemicarbazide intermediate.

-

Cyclization: The 1-(isonicotinoyl)thiosemicarbazide intermediate is then dissolved in an aqueous solution of sodium hydroxide (typically 2N). The mixture is heated under reflux for several hours.

-

Precipitation: After cooling the reaction mixture to room temperature, it is carefully acidified with a dilute acid, such as hydrochloric acid, to a pH that facilitates the precipitation of the product.

-

Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Computational Characterization

Spectroscopic techniques, in conjunction with quantum chemical computations, provide robust evidence for the predominance of the thione tautomer of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

The presence of a C=S (thione) bond and the absence of a distinct S-H (thiol) stretching vibration are key indicators of the dominant tautomeric form.

-

S-H Stretching: The characteristic S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹, is absent in the experimental FT-IR and Raman spectra of solid this compound.[3]

-

N-H and C=S Vibrations: Broad absorption bands in the high-frequency region of the FT-IR spectrum (around 3000 cm⁻¹) are attributed to N-H stretching vibrations, indicative of the proton residing on the triazole ring. Vibrational modes associated with the C=S bond are observed at lower frequencies.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in aprotic solvents like DMSO-d₆ further supports the thione structure.

-

¹H NMR: The presence of exchangeable protons at chemical shifts characteristic of N-H protons (often downfield, e.g., >13 ppm) and the absence of a signal for an S-H proton (typically 1-5 ppm) are strong evidence for the thione form.[3]

-

¹³C NMR: The chemical shift of the carbon atom in the C=S group (C3 of the triazole ring) is observed at a downfield position (e.g., >160 ppm), which is characteristic of a thione carbon.[3]

UV-Vis Spectroscopy

The electronic absorption spectrum provides insights into the chromophores present in the molecule.

-

Thione tautomers generally exhibit an absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S group.[4]

-

Thiol tautomers, on the other hand, typically show absorption bands at shorter wavelengths (below 300 nm) due to π→π* transitions.[4]

Experimental UV-Vis spectra of this compound in various solvents show absorption maxima consistent with the thione tautomer.[3]

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities of the thione and thiol tautomers. These studies consistently show that the thione form of this compound is energetically more favorable than the thiol form in the gas phase.[2][5]

Quantitative Analysis of Tautomeric Equilibrium

While qualitative evidence points to the thione form as dominant, quantitative analysis is necessary to determine the precise ratio of tautomers under different conditions. Although specific quantitative data for this compound is sparse in the literature, the following experimental protocols are standard for such investigations.

Experimental Protocol: HPLC-MS for Tautomer Separation and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be a powerful tool for separating and quantifying tautomers in solution, provided the interconversion rate is slow relative to the chromatography timescale.[4]

Instrumentation:

-

Agilent 1260 Infinity HPLC System or equivalent.

-

Agilent 6120 single-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.

-

C18 reversed-phase column (e.g., Zorbax Stable Bond).

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the desired solvent (e.g., DMSO, acetonitrile-water mixtures).

-

Chromatographic Separation:

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 10-15 minutes).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: ESI in positive ion mode.

-

Detection: Monitor the protonated molecular ion [M+H]⁺ for both tautomers (which will have the same m/z value).

-

-

Quantification: The relative abundance of the two tautomers is determined by integrating the peak areas of the corresponding chromatographic peaks. The identity of the peaks can be inferred by observing shifts in the equilibrium under different conditions (e.g., changes in pH).[4]

Experimental Protocol: pH-Dependent UV-Vis Spectrophotometry for pKa Determination

The pKa values associated with the deprotonation of the N-H (thione) and S-H (thiol) groups can be determined by monitoring changes in the UV-Vis absorption spectrum as a function of pH. This data can also be used to understand the tautomeric equilibrium in different ionization states.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

pH meter.

Procedure:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.

-

Spectral Measurement: Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). The presence of isosbestic points in the spectra indicates a clear equilibrium between two species.

Data and Visualizations

Summary of Spectroscopic and Computational Data

| Parameter | Thione Tautomer (Experimental/Calculated) | Thiol Tautomer (Expected/Calculated) | Reference |

| FT-IR: ν(S-H) (cm⁻¹) | Absent | ~2550-2600 | |

| FT-IR: ν(N-H) (cm⁻¹) | Present (broad, ~3000) | Absent from triazole ring | [3] |

| ¹H NMR: δ(N-H) (ppm in DMSO-d₆) | > 13 | Absent from triazole ring | [3] |

| ¹H NMR: δ(S-H) (ppm) | Absent | ~1-5 | [3] |

| ¹³C NMR: δ(C=S) (ppm in DMSO-d₆) | > 160 | N/A (C-S) | [3] |

| UV-Vis: λₘₐₓ (nm) | Consistent with C=S n→π* | Expected at shorter wavelengths | [3][4] |

| Relative Energy (Gas Phase, DFT) | More Stable | Less Stable | [5] |

Visual Diagrams

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Caption: Experimental workflow for investigating tautomerism.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural aspects of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocol for its synthesis, summarizes its known biological context, and presents visualizations of the synthetic workflow and a generalized signaling pathway associated with this class of compounds.

Introduction

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the pyridyl substituent and the thiol group offers multiple points for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The thione tautomer, 5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is the predominant form in the solid state.

Crystal Structure and Physicochemical Properties

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 665214. However, the detailed crystallographic data, including the Crystallographic Information File (CIF), was not publicly accessible through standard search methodologies at the time of this writing. Therefore, a detailed table of bond lengths, bond angles, and other crystallographic parameters cannot be provided here.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | PubChem[1] |

| Molecular Weight | 178.21 g/mol | Sigma-Aldrich |

| Melting Point | 308-313 °C (lit.) | Sigma-Aldrich |

| Appearance | Powder | Sigma-Aldrich |

| IUPAC Name | 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | PubChem[1] |

| CAS Number | 14910-06-6 | Sigma-Aldrich |

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of an isonicotinic acid hydrazide derivative. The following protocol is based on established methods for the synthesis of similar 1,2,4-triazole-3-thiols.

Synthesis of this compound

This synthesis involves a two-step process starting from isonicotinic acid hydrazide.

Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate

-

Reaction Setup: To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add isonicotinic acid hydrazide (0.1 mol).

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise over a period of 30 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Isolation: The precipitated product, potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Cyclization to this compound

-

Reaction Setup: A suspension of potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate (0.05 mol) in an aqueous solution of hydrazine hydrate (80%, 10 mL) is prepared.

-

Reflux: The mixture is heated under reflux for 4-6 hours, during which the color of the solution may change and the evolution of hydrogen sulfide gas may be observed.

-

Acidification: After cooling to room temperature, the reaction mixture is diluted with cold water (50 mL) and acidified to a pH of 5-6 with a dilute solution of hydrochloric acid.

-

Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Melting Point: To be determined using a melting point apparatus.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, the broader class of 1,2,4-triazole derivatives is known to exhibit a range of biological activities. These activities are often attributed to the ability of the triazole ring to act as a stable scaffold and participate in hydrogen bonding and coordination with metal ions in biological targets.

Antimicrobial Activity: Many 1,2,4-triazole-3-thiol derivatives have demonstrated potent antibacterial and antifungal properties. The proposed mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.

Anticancer Activity: Several 1,2,4-triazole derivatives have been investigated for their anticancer potential. The mechanisms of action are diverse and can include inhibition of various kinases, disruption of microtubule dynamics, and induction of apoptosis. The specific mechanism is highly dependent on the substitution pattern of the triazole core.

Due to the lack of specific data for the title compound, a generalized signaling pathway for the antifungal activity of azole compounds is presented below.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Generalized Antifungal Signaling Pathway

Caption: Generalized mechanism of action for azole antifungals.

Conclusion

This compound is a synthetically accessible compound with a structural motif common to many biologically active molecules. This guide provides a detailed protocol for its synthesis, which can serve as a valuable resource for researchers in medicinal chemistry and drug discovery. While the specific biological targets and signaling pathways of this particular compound require further investigation, the established activities of related 1,2,4-triazole derivatives suggest its potential as a lead compound for the development of new therapeutic agents. Future work should focus on a thorough biological evaluation and elucidation of its precise mechanism of action.

References

The Dawn of a Versatile Scaffold: A Literature Review on the Discovery and Synthesis of 1,2,4-Triazole-3-thiones

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thione core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features and diverse biological activities have led to the development of numerous compounds with therapeutic potential. This in-depth technical guide provides a comprehensive literature review on the discovery and synthetic evolution of 1,2,4-triazole-3-thiones, presenting key experimental methodologies, quantitative data, and the underlying mechanistic pathways of their biological action.

A Glimpse into the Past: The Genesis of 1,2,4-Triazole-3-thiones

While the broader class of 1,2,4-triazoles saw their emergence in the late 19th century through the pioneering work of chemists like Pellizzari and Einhorn-Brunner, the specific introduction of the 3-thione functionality appears to have evolved from the exploration of thiosemicarbazide and thiocarbohydrazide chemistry. Early 20th-century research into the cyclization reactions of these sulfur-containing synthons laid the groundwork for the synthesis of this important heterocyclic family. The primary and most enduring route to 1,2,4-triazole-3-thiones has been the cyclization of acylthiosemicarbazides or their analogs, a versatile method that continues to be refined and adapted.

Core Synthetic Strategies: Building the 1,2,4-Triazole-3-thione Ring

The synthesis of the 1,2,4-triazole-3-thione ring system is predominantly achieved through the cyclization of appropriately substituted thiosemicarbazide or thiocarbohydrazide derivatives. These reactions can be broadly categorized based on the cyclizing agent and reaction conditions.

Alkaline-Mediated Cyclization of Acylthiosemicarbazides

This is one of the most common and straightforward methods for the preparation of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiones. The reaction proceeds via an intramolecular nucleophilic attack of the N4-nitrogen on the carbonyl carbon of the acyl group, followed by dehydration.

Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Starting Materials: A substituted aromatic acid hydrazide and phenyl isothiocyanate.

-

Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide: An equimolar mixture of the aromatic acid hydrazide and phenyl isothiocyanate is refluxed in absolute ethanol for several hours. Upon cooling, the resulting solid 1-aroyl-4-phenylthiosemicarbazide is filtered, washed with cold ethanol, and dried.

-

Step 2: Cyclization: The 1-aroyl-4-phenylthiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (e.g., 8%) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[1][2][3]

Synthesis from Thiocarbohydrazide

4-Amino-1,2,4-triazole-3-thiones are readily synthesized from thiocarbohydrazide and a carboxylic acid. This method provides a direct route to N4-amino substituted derivatives, which are valuable precursors for further functionalization.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Starting Materials: Thiocarbohydrazide and benzoic acid.

-

Procedure: An equimolar mixture of thiocarbohydrazide and benzoic acid is heated in an oil bath. The mixture melts and is maintained at an elevated temperature for several hours. After cooling, the solidified mass is treated with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4][5]

Quantitative Data on the Synthesis of 1,2,4-Triazole-3-thiones

The following tables summarize representative quantitative data for the synthesis of various 1,2,4-triazole-3-thione derivatives.

| Entry | R Group | Ar Group | Yield (%) | Melting Point (°C) | Reference |

| 1 | Furan-2-yl | Phenyl | 68 | 210-212 | [1] |

| 2 | Benzyl | 4-Chlorophenyl | 58 | 205-206 | [1] |

| 3 | Phenyl | - | 65 | 198-200 | [5] |

| 4 | 4-(phenylsulfonyl)phenyl | 4-iodophenyl | 90 | 228-230 | |

| 5 | 5-nitro-2-oxoindolin-3-ylidene | 4-phenyl-5-(2-(phenylamino)ethyl) | 69 | 274-275 | [6] |

Table 1: Synthesis of 5-Substituted-4-Aryl-4H-1,2,4-triazole-3-thiones via Alkaline Cyclization.

| Entry | R Group | Yield (%) | Melting Point (°C) | Reference |

| 1 | Phenyl | 65 | 198-200 | [5] |

| 2 | 4-Nitrophenyl | - | - | [7] |

| 3 | 3-Bromophenyl | - | - | [7] |

| 4 | 4-Chlorophenyl | - | - | [7] |

| 5 | 4-Methylphenyl | - | - | [7] |

Table 2: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiones from Thiocarbohydrazide.

Visualizing the Synthesis: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to 1,2,4-triazole-3-thiones.

Caption: Synthesis of 5-substituted-4-aryl-1,2,4-triazole-3-thiones.

Caption: Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones.

Biological Significance and Signaling Pathways

1,2,4-Triazole-3-thione derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[8][9] Their mechanism of action often involves interference with crucial cellular pathways.

Enzyme Inhibition

A significant number of 1,2,4-triazole-3-thione derivatives have been identified as potent enzyme inhibitors. For instance, they have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[10][11] The thione group is believed to play a crucial role in coordinating with the zinc ions in the active site of these enzymes, leading to their inactivation.[10] Additionally, some derivatives have demonstrated inhibitory effects on enzymes like dihydrofolate reductase (DHFR), a key target in cancer and microbial chemotherapy.[12][13]

Caption: General mechanism of enzyme inhibition.

Induction of Apoptosis

Several 1,2,4-triazole-3-thione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][15][16] The underlying mechanisms can be multifaceted, often involving the intrinsic apoptotic pathway. This can be initiated by mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspase cascades, particularly caspase-3, which is a key executioner of apoptosis.[14][17] Some derivatives have also been observed to cause cell cycle arrest at different phases, preventing cancer cell proliferation.[14]

Caption: Intrinsic apoptosis pathway initiated by 1,2,4-triazole-3-thiones.

Conclusion

The 1,2,4-triazole-3-thione scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. The primary synthetic routes, established early on and continuously refined, offer robust and versatile methods for accessing a wide array of derivatives. The profound biological activities exhibited by these compounds, particularly their ability to modulate key cellular pathways through enzyme inhibition and apoptosis induction, underscore their immense potential in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the discovery, synthesis, and biological importance of this remarkable class of heterocyclic compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring and a 1,2,4-triazole-3-thiol core, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating key biological pathways.

Chemical and Physical Properties

5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a white to cream-colored crystalline powder. The core of its chemical reactivity lies in the thiol-thione tautomerism and the presence of multiple nitrogen atoms, which can act as proton acceptors or donors.

Thiol-Thione Tautomerism

The 1,2,4-triazole-3-thiol ring system exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and computational studies on the closely related 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol suggest that the thione form is the more stable tautomer in the gas phase and in solution.[1] This equilibrium is a critical determinant of the compound's reactivity and its interactions with biological targets.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.21 g/mol | |

| Appearance | White to cream crystalline powder | [2] |

| Melting Point | 308-313 °C | |

| Solubility | Soluble in pyridine (10%, clear) | |

| pKa | Data not available | |

| Crystal Structure | Data not available for the title compound. A related structure, 4-phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol, has been reported. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for derivatives of this compound have been reported.[3]

Table 2: Key IR Absorption Bands for Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

| Wavenumber (cm⁻¹) | Assignment |

| ~2550 | S-H stretch (thiol tautomer) |

| ~1600 | C=N stretch (triazole ring) |

| ~1500 | Aromatic C=C stretch (pyridine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei and can confirm the presence of both the pyridine and triazole rings. Spectroscopic data for derivatives show characteristic signals.[3]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~14.3 | SH proton (thiol tautomer) |

| ¹H | ~8.7 | Protons on the pyridine ring ortho to the nitrogen |

| ¹H | ~7.9 | Protons on the pyridine ring meta to the nitrogen |

| ¹³C | ~163 | C=S carbon (thione tautomer) |

| ¹³C | ~150 | Pyridine ring carbons |

| ¹³C | ~121 | Pyridine ring carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. For derivatives, the protonated molecule [M+H]⁺ is typically observed.[3]

Experimental Protocols

Synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be achieved through the cyclization of an appropriate thiosemicarbazide precursor, which is derived from isonicotinic acid hydrazide.[4]

3.1.1. Materials and Reagents

-

Isonicotinic acid hydrazide (Isoniazid)

-

Ammonium thiocyanate or Carbon disulfide

-

Acidic or basic catalyst (e.g., Acetic acid, Sodium hydroxide)

-

Ethanol

-

Hydrochloric acid

-

Deionized water

3.1.2. Step-by-Step Procedure

-

Synthesis of 1-isonicotinoylthiosemicarbazide: A mixture of isonicotinic acid hydrazide and ammonium thiocyanate is refluxed in ethanol to yield 1-isonicotinoylthiosemicarbazide.

-

Cyclization: The 1-isonicotinoylthiosemicarbazide is then cyclized by heating in the presence of a catalyst. An acidic medium (e.g., acetic acid) will favor the formation of the desired 1,2,4-triazole-3-thiol.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to afford pure 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and catalyst concentration may require optimization for optimal yield and purity.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

-

Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry, use an instrument capable of accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer) to confirm the elemental composition.

Biological Activity and Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have shown promise as potential therapeutic agents, particularly in the areas of oncology and infectious diseases. While the direct biological activity of the core compound is not extensively documented, its derivatives have been reported to modulate several key signaling pathways.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some 1,2,4-triazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.

Caption: PI3K/mTOR signaling pathway and potential inhibition by 1,2,4-triazole derivatives.

Antimycobacterial Activity: Targeting InhA and KatG

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated antimycobacterial activity, potentially through the inhibition of key enzymes in the bacterial life cycle.

4.2.1. Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Some 1,2,4-triazole derivatives are being investigated as direct inhibitors of InhA.

Caption: Inhibition of mycolic acid synthesis via InhA by 1,2,4-triazole derivatives.

4.2.2. Interaction with Catalase-Peroxidase (KatG)

KatG is a bifunctional enzyme in Mycobacterium tuberculosis that exhibits both catalase and peroxidase activities. It plays a crucial role in protecting the bacterium from oxidative stress. Importantly, KatG is also responsible for the activation of the frontline anti-tuberculosis drug isoniazid. While the direct interaction of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with KatG is not established, understanding this enzyme is critical in the context of developing new antimycobacterial agents.

Caption: Dual role of KatG in oxidative stress response and prodrug activation.

Conclusion

5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a molecule with considerable potential for the development of new therapeutic agents and functional materials. This guide has summarized its key physical and chemical properties, provided generalized experimental protocols for its synthesis and characterization, and explored the biological pathways that its derivatives are known to modulate. Further research is warranted to fully elucidate its properties, including the experimental determination of its pKa and crystal structure, and to explore its full therapeutic potential. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of drug discovery, medicinal chemistry, and materials science.

References

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the cyclization of a thiosemicarbazide derivative of isonicotinic acid hydrazide. This protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in relevant fields.

Introduction

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The incorporation of a thiol group and a pyridyl moiety can further enhance the pharmacological profile and coordination properties of the triazole core. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules and coordination polymers. The synthesis protocol detailed herein follows a well-established route involving the reaction of isonicotinic acid hydrazide with carbon disulfide, followed by cyclization.[3][4][5]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Isonicotinic acid hydrazide | [1][6] |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.21 g/mol | |

| Melting Point | 308-313 °C | |

| Appearance | Powder | |

| Solubility | Soluble in pyridine | |

| Yield | 65-85% (typical) | [5] |

Experimental Protocol

This protocol is divided into two main stages: the formation of the potassium dithiocarbazinate salt and its subsequent cyclization to form the desired triazole.

Materials and Reagents:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Carbon disulfide (CS₂)

-

Hydrazine hydrate (80% or higher)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Anhydrous ether

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Potassium 3-isonicotinoyldithiocarbazate

-

In a round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) with stirring in an ice bath.

-

To this cold solution, add isonicotinic acid hydrazide (0.1 mol).

-

Continue stirring for 15-20 minutes until the hydrazide is fully dissolved.

-

Slowly add carbon disulfide (0.1 mol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for another 30 minutes, and then allow the reaction to stir at room temperature for 2-3 hours.

-

The precipitated potassium dithiocarbazinate derivative is then collected by filtration using a Büchner funnel.

-

Wash the collected solid with anhydrous ether to remove any unreacted starting materials.

-

The resulting potassium salt is used in the next step without further purification.[4]

Step 2: Cyclization to this compound

-

Suspend the potassium salt (0.02 mol) in water (40 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.04 mol) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the reaction mixture may change from yellow to green.[5]

-

Continue refluxing until the evolution of hydrogen sulfide gas ceases. The cessation of H₂S evolution can be checked using lead acetate paper (it will no longer turn black). This typically takes 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with cold water (30 mL).

-

Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 5-6.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration, wash it with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.[5]

-

Dry the final product in a desiccator.

Visualizations

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in Agricultural Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class of fungicides. Triazoles are widely utilized in agriculture due to their broad-spectrum activity against a variety of fungal plant pathogens. The primary mechanism of action for triazole fungicides is the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes. This disruption leads to impaired fungal growth and development. This document provides detailed application notes and experimental protocols for the use of this compound as a fungicide in an agricultural chemistry context.

Mechanism of Action

Triazole fungicides, including this compound, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway, specifically catalyzing the removal of a methyl group from lanosterol. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disrupts membrane fluidity and function, ultimately inhibiting fungal growth.

Figure 1: Simplified signaling pathway of ergosterol biosynthesis inhibition by this compound.

Synthesis Protocol

A common method for the synthesis of this compound is from isonicotinic acid hydrazide and thiourea.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filtering apparatus, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round bottom flask, combine isonicotinic acid hydrazide (1 equivalent) and thiourea (4 equivalents).

-

Heating: Heat the mixture at 170°C for a specified duration (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, dissolve the resulting solid in an aqueous solution of sodium hydroxide.

-

Precipitation: Acidify the solution with hydrochloric acid to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Antifungal Activity Data

| Fungal Pathogen | Compound | Assay Type | Efficacy Metric (unit) | Reference |

| Botrytis cinerea | 4-(benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives | Mycelial Growth Inhibition | MIC: Moderate to good inhibition | [1] |

| Candida albicans | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Broth Microdilution | MIC: 24 (µg/ml) | [1] |

| Aspergillus niger | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Broth Microdilution | MIC: 32 (µg/ml) | [1] |

Note: The efficacy of the parent compound may vary, and it is crucial to perform dedicated antifungal susceptibility testing for this compound against specific target pathogens.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against filamentous fungal plant pathogens using the broth microdilution method.

Materials:

-

Pure this compound

-

Target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-